

Toxicological Profile of Metrafenone for Risk Assessment: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metrafenone, a benzophenone fungicide, is characterized by its low acute toxicity. However, repeated exposure has been shown to primarily target the liver in mammalian species, leading to effects such as increased liver weight and hepatocellular hypertrophy. This document provides a comprehensive overview of the toxicological profile of **metrafenone**, drawing from a wide range of studies to support risk assessment. It includes detailed summaries of quantitative data, experimental protocols, and visualizations of key biological pathways and workflows.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats indicate that **metrafenone** is rapidly but incompletely absorbed after oral administration, with absorption being dose-dependent and saturable. It is widely distributed throughout the body, with the highest concentrations found in the gastrointestinal tract, liver, and fat. **Metrafenone** is extensively metabolized, primarily through O-demethylation followed by glucuronidation. The majority of the administered dose is excreted in the feces via biliary elimination.[1]

Table 1: Pharmacokinetic Parameters of Metrafenone in Rats



Parameter	Value	Species	Dose	Route	Reference
Absorption					
Bioavailability	>88% (low dose), 15- 20% (high dose)	Rat	10 mg/kg bw (low), 1000 mg/kg bw (high)	Oral (gavage)	[1]
Tmax	8-15 hours	Rat	10 mg/kg bw	Oral	
Distribution					-
Tissue Distribution	Widely distributed; highest levels in GI tract, liver, and fat. No evidence of accumulation.	Rat	10 and 1000 mg/kg bw	Oral	[1]
Metabolism					
Primary Pathway	O- demethylatio n and glucuronidati on	Rat	-	-	[1]
Excretion					
Primary Route	Feces (via bile)	Rat	-	Oral	[1]
Fecal Excretion	85-90%	Rat	-	Oral	[1]
Urinary Excretion	5-6% (low dose), ~1% (high dose)	Rat	10 mg/kg bw (low), 1000 mg/kg bw (high)	Oral	[1]



Acute Toxicity

Metrafenone exhibits low acute toxicity across oral, dermal, and inhalation routes of exposure. It is not a skin or eye irritant and is not a skin sensitizer.

Table 2: Acute Toxicity of Metrafenone

Study Type	Species	Route	LD50/LC50	Reference
Acute Oral Toxicity	Rat	Oral	> 5000 mg/kg bw	[2]
Acute Dermal Toxicity	Rat	Dermal	> 5000 mg/kg bw	[2]
Acute Inhalation Toxicity	Rat	Inhalation (4- hour)	> 5.0 mg/L	[1]
Skin Irritation	Rabbit	Dermal	Not an irritant	[2]
Eye Irritation	Rabbit	Ocular	Not an irritant	[2]
Skin Sensitization	Guinea Pig	Dermal	Not a sensitizer	[2]

Subchronic and Chronic Toxicity

The primary target organ for repeated-dose toxicity of **metrafenone** is the liver in both rodents and non-rodents. Effects observed include increased liver weight and hepatocellular hypertrophy. At higher doses and with chronic exposure, kidney effects have also been noted.

Table 3: Subchronic and Chronic Toxicity of Metrafenone



Study Type	Species	Duration	NOAEL	LOAEL	Key Findings	Referenc e
90-Day Oral Toxicity	Rat	90 days	-	-	Increased liver weight, hepatocell ular hypertroph y.	[3]
90-Day Oral Toxicity	Dog	90 days	500 mg/kg/day (highest dose tested)	Not established	No toxic effects observed.	[4]
Chronic Toxicity/Ca rcinogenicit y	Rat	2 years	24.9 mg/kg/day	260 mg/kg/day	Liver and kidney effects.	[4]
Carcinogen icity	Mouse	18 months	-	-	Increased incidence of hepatocell ular adenomas.	

Genotoxicity

Metrafenone has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays and has not shown evidence of genotoxic potential.

Table 4: Genotoxicity of Metrafenone



Assay Type	Test System	Metabolic Activation	Result	Reference
In Vitro				
Bacterial Reverse Mutation (Ames)	S. typhimurium & E. coli	With and without	Negative	
Chromosome Aberration	Chinese Hamster Ovary (CHO) cells	With and without	Negative	[5]
Gene Mutation	Chinese Hamster Ovary (CHO) cells	With and without	Negative	[5]
In Vivo				
Micronucleus Test	Mouse bone marrow	N/A	Negative	[5]

Carcinogenicity

Metrafenone is classified as having "Suggestive Evidence of Carcinogenicity" by the US EPA. An increased incidence of benign liver tumors (hepatocellular adenomas) was observed in mice and rats at high doses. The proposed mechanism is non-genotoxic and related to liver enzyme induction, a process with a presumed threshold.

Table 5: Carcinogenicity of Metrafenone

Species	Duration	NOAEL	LOAEL	Tumor Type	Reference
Rat	24 months	24.9 mg/kg/day	260 mg/kg/day	Hepatocellula r adenoma	[4]
Mouse	18 months	-	-	Hepatocellula r adenoma	

Reproductive and Developmental Toxicity



Metrafenone did not show evidence of reproductive toxicity in a two-generation study in rats. Developmental toxicity was not observed in rats. In rabbits, developmental effects were only seen at doses that were also maternally toxic.

Table 6: Reproductive and Developmental Toxicity of

Metrafenone

Study Type	Species	NOAEL (Maternal)	NOAEL (Developme ntal/Reprod uctive)	Key Findings	Reference
Two- Generation Reproduction	Rat	-	Not a reproductive toxicant	Decreased parental and offspring body weights at similar doses.	[3]
Development al Toxicity	Rat	1000 mg/kg/day (highest dose tested)	1000 mg/kg/day (highest dose tested)	No development al toxicity observed.	[3]
Development al Toxicity	Rabbit	50 mg/kg/day	350 mg/kg/day	Maternal toxicity (decreased body weight gain, liver effects). Development al effects (decreased fetal weight) only at maternally toxic doses.	



Neurotoxicity and Endocrine Disruption

Metrafenone has not shown evidence of neurotoxicity in acute or subchronic studies in rats. The Endocrine Disruptor Screening Program (EDSP) has not identified **metrafenone** as an endocrine disruptor.

Table 7: Neurotoxicity and Endocrine Disruption

Potential of Metrafenone

Study Type	Species	NOAEL	Key Findings	Reference
Acute Neurotoxicity	Rat	2000 mg/kg bw (highest dose tested)	No evidence of neurotoxicity.	[6]
Subchronic Neurotoxicity	Rat	-	No evidence of neurotoxicity.	[4]
Endocrine Disruption	In vitro/In vivo assays	N/A	No evidence of interaction with estrogen, androgen, or thyroid pathways.	[1]

Experimental Protocols

The toxicological studies on **metrafenone** were conducted following standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

90-Day Oral Toxicity Study in Rodents (based on OECD 408)

- Test System: Wistar rats (example strain).
- Administration: Oral, via diet or gavage, for 90 consecutive days.
- Dose Levels: At least three dose levels and a concurrent control group.



- Observations: Daily clinical observations, weekly body weight and food consumption measurements.
- Clinical Pathology: Hematology and clinical biochemistry at termination.
- Pathology: Gross necropsy and histopathological examination of a comprehensive set of tissues from all animals in the control and high-dose groups, with target organs examined in lower-dose groups.

90-Day Oral Toxicity Study Workflow

Two-Generation Reproductive Toxicity Study (based on OECD 416)

- Test System: Wistar rats (example strain).
- Administration: Continuous dietary administration to P (parental) generation animals prior to mating, during mating, gestation, and lactation. F1 offspring are exposed from conception through maturity, mating, and production of the F2 generation.
- Dose Levels: At least three dose levels and a concurrent control group.
- Endpoints (Parental): Mating performance, fertility, gestation length, parturition, and lactation.
- Endpoints (Offspring): Viability, body weight, sex ratio, and developmental landmarks.
- Pathology: Gross necropsy and histopathology of reproductive organs.

Prenatal Developmental Toxicity Study (based on OECD 414)

- Test System: Pregnant New Zealand White rabbits (example strain).
- Administration: Oral gavage from gestation day 6 through 19.
- Dose Levels: At least three dose levels and a concurrent control group.
- Maternal Observations: Daily clinical signs, weekly body weight, and food consumption.



• Fetal Examination: Uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

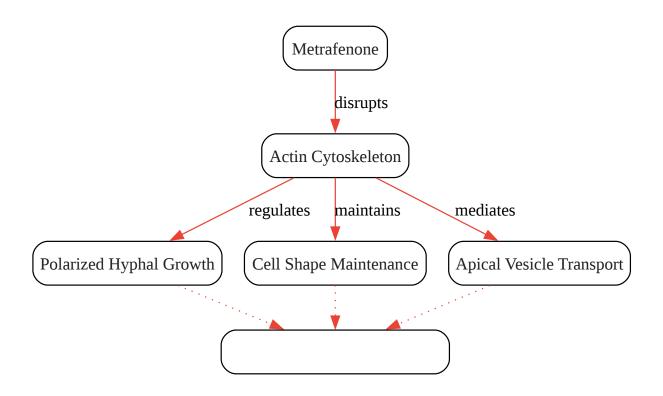
Genotoxicity Assays

- Ames Test (based on OECD 471):Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used with and without metabolic activation (S9 mix).
- In Vitro Chromosome Aberration Test (based on OECD 473): Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, are exposed to metrafenone with and without S9 mix.
- In Vivo Micronucleus Test (based on OECD 474): Mice are administered **metrafenone**, and bone marrow is collected to assess the frequency of micronucleated polychromatic erythrocytes.

Signaling Pathways Fungal Mode of Action: Disruption of the Actin Cytoskeleton

The primary mode of action of **metrafenone** against powdery mildew fungi involves the disruption of the actin cytoskeleton. This leads to impaired hyphal growth, abnormal cell shape, and ultimately, inhibition of fungal development.





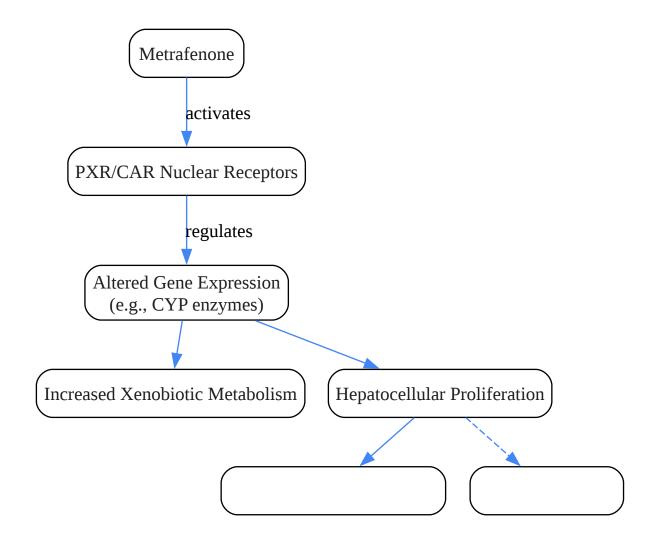
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Metrafenone's Mode of Action in Fungi

Mammalian Hepatotoxicity: Potential Involvement of Nuclear Receptors

The observed liver effects in mammals, such as hepatocellular hypertrophy and enzyme induction, suggest a potential role for the activation of nuclear receptors, such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). These receptors are key regulators of xenobiotic metabolism and their activation can lead to the upregulation of genes involved in detoxification, but also to cellular proliferation and, in some cases, tumor promotion.





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Potential Pathway for **Metrafenone**-Induced Hepatotoxicity

Conclusion

Metrafenone demonstrates a low acute toxicity profile. The primary toxicological concern for risk assessment is hepatotoxicity following repeated exposure, which is consistent with a non-genotoxic mechanism involving the activation of nuclear receptors. The available data indicate that **metrafenone** is not a reproductive or developmental toxicant in the absence of maternal toxicity, and it does not exhibit neurotoxic or endocrine-disrupting properties. This comprehensive toxicological profile provides a robust foundation for the risk assessment of **metrafenone**.



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